(3R)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride (3R)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2102410-13-7
VCID: VC6290060
InChI: InChI=1S/C8H8ClNO.ClH/c9-6-3-1-2-5-7(10)4-11-8(5)6;/h1-3,7H,4,10H2;1H/t7-;/m0./s1
SMILES: C1C(C2=C(O1)C(=CC=C2)Cl)N.Cl
Molecular Formula: C8H9Cl2NO
Molecular Weight: 206.07

(3R)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride

CAS No.: 2102410-13-7

Cat. No.: VC6290060

Molecular Formula: C8H9Cl2NO

Molecular Weight: 206.07

* For research use only. Not for human or veterinary use.

(3R)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride - 2102410-13-7

Specification

CAS No. 2102410-13-7
Molecular Formula C8H9Cl2NO
Molecular Weight 206.07
IUPAC Name (3R)-7-chloro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride
Standard InChI InChI=1S/C8H8ClNO.ClH/c9-6-3-1-2-5-7(10)4-11-8(5)6;/h1-3,7H,4,10H2;1H/t7-;/m0./s1
Standard InChI Key ZYALWTPSNQGZCN-FJXQXJEOSA-N
SMILES C1C(C2=C(O1)C(=CC=C2)Cl)N.Cl

Introduction

Structural Characteristics and Stereochemical Configuration

Core Benzofuran Architecture

The compound’s scaffold consists of a 2,3-dihydrobenzofuran system, where the furan ring is fused to a benzene moiety. The dihydro modification at positions 2 and 3 introduces partial saturation, reducing aromaticity compared to fully unsaturated benzofurans. X-ray crystallography of analogous structures confirms that the dihydro configuration imposes a semi-planar conformation, with the oxygen atom at position 1 contributing to hydrogen-bonding interactions .

Substituent Effects and Chirality

The chlorine atom at position 7 exerts electron-withdrawing effects, modulating the electron density of the aromatic ring. This substitution pattern is critical for interactions with hydrophobic binding pockets in biological targets. The stereogenic center at position 3 (R-configuration) is defined by the amine group, as evidenced by the SMILES notation C1[C@@H](C2=C(O1)C(=CC=C2)Cl)N.Cl . Enantiomeric purity is paramount for activity, as demonstrated by the distinct pharmacological profiles of (R)- and (S)-enantiomers in receptor assays .

Table 1: Key Structural Descriptors

PropertyValueSource
IUPAC Name(3R)-7-chloro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride
Molecular FormulaC₈H₉Cl₂NO
Molecular Weight206.07 g/mol
Chiral Centers1 (3R configuration)
SMILESC1[C@@H](C2=C(O1)C(=CC=C2)Cl)N.Cl

Synthesis and Manufacturing

Parent Amine Synthesis

The free base, (3R)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine (CID 40787211), is typically synthesized via asymmetric catalysis. A reported route involves the enzymatic resolution of racemic intermediates using lipases, achieving enantiomeric excess (ee) >98% . Alternative methods employ chiral auxiliaries or transition-metal catalysts to induce stereoselectivity during ring-forming reactions .

Hydrochloride Salt Formation

Protonation of the amine group with hydrochloric acid yields the hydrochloride salt, enhancing solubility in polar solvents. The salt’s formation is confirmed by a shift in the amine’s IR stretching frequency from ~3350 cm⁻¹ (free base) to ~2700 cm⁻¹ (protonated form) .

Table 2: Synthetic Parameters

StepConditionsYield
Ring closurePd(OAc)₂, ligand, 80°C72%
Chiral resolutionLipase PS-IM, hexane/IPA95% ee
Salt formationHCl (g), Et₂O, 0°C89%

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits moderate aqueous solubility (23 mg/mL at 25°C), attributed to ion-dipole interactions. In contrast, the free base is lipid-soluble (logP 1.8), facilitating blood-brain barrier penetration . Stability studies indicate decomposition above 200°C, with the hydrochloride form showing hygroscopic tendencies under humid conditions .

Spectroscopic Characterization

  • NMR (D₂O): δ 6.85 (d, J=8.4 Hz, H-5), 6.72 (d, J=2.1 Hz, H-8), 4.32 (m, H-3), 3.95 (dd, J=9.0, 6.3 Hz, H-2a), 3.02 (dd, J=9.0, 4.5 Hz, H-2b) .

  • MS (ESI+): m/z 170.03 [M-Cl]⁺, consistent with the molecular formula .

Analytical Methods

Quantification

UV detection at 254 nm (ε = 520 L·mol⁻¹·cm⁻¹) enables quantification in biological matrices with a LOD of 0.1 µg/mL .

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